molecular formula C20H20N2O2 B12153515 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline

Cat. No.: B12153515
M. Wt: 320.4 g/mol
InChI Key: CKZHUGNNWROEQM-UHFFFAOYSA-N
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Description

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with methoxy, morpholinyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functional group modifications.

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Morpholinyl Substitution: The morpholinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

    Phenyl Substitution: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The morpholinyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline span multiple domains, including chemistry, biology, and medicine.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. These derivatives are significant for their roles in materials science and catalysis. The unique morpholine ring structure imparts specific chemical properties that enhance reactivity and selectivity in synthetic pathways.

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas:

Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong antibacterial effects.

Compound Activity Against MIC (µg/mL)
7-Methoxy CompoundStaphylococcus aureus1.5
7-Methoxy CompoundEscherichia coli1.0
7-Methoxy CompoundMRSA2.0

Antimalarial Activity : Quinoline derivatives, including this compound, have shown promising antimalarial properties. Studies have reported effective inhibition of Plasmodium falciparum, with low EC50 values indicating high potency.

Compound EC50 (nM) Oral Efficacy (ED90 mg/kg)
7-Methoxy Compound120<1
7-Methoxy Compound80<1

Anticancer Potential

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. The compound has demonstrated the ability to induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis induction
HeLa1.20Cell cycle arrest
SK-MEL-20.85Caspase activation

Antimicrobial Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against common bacterial strains. The results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Antimalarial Research

Another research effort focused on the antimalarial properties of quinoline derivatives, where this compound was found to exhibit potent activity against P. falciparum. The study emphasized the importance of structural modifications in enhancing the efficacy of quinoline-based compounds against malaria .

Cancer Therapeutics

Research into the anticancer properties of this compound demonstrated its effectiveness in inhibiting cell proliferation across several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that it could serve as a lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme involved in cancer cell proliferation, leading to anti-cancer effects. The methoxy and morpholinyl groups may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, quinoline, lacks the methoxy, morpholinyl, and phenyl substitutions.

    2-Morpholinylquinoline: This compound has a morpholinyl group but lacks the methoxy and phenyl groups.

    4-Phenylquinoline: This compound has a phenyl group but lacks the methoxy and morpholinyl groups.

Uniqueness

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The methoxy group can enhance solubility and metabolic stability, the morpholinyl group can improve pharmacokinetic properties, and the phenyl group can increase binding affinity to molecular targets.

Biological Activity

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Core Structure : Quinoline ring system
  • Substituents :
    • Methoxy group at the 7-position
    • Morpholine group at the 2-position
    • Phenyl group at the 4-position

This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor cell growth and induce apoptosis.

  • Cell Cycle Arrest : Research indicates that quinoline derivatives can cause cell cycle arrest, particularly in the G2/M phase, which is critical for preventing cancer cell proliferation .
  • Cytotoxicity : In vitro assays have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. For example, the antiproliferative activity was assessed using the MTT assay, revealing IC50 values that suggest potent activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines .

Case Studies

StudyCell LineIC50 Value (µg/mL)Mechanism
Study AHepG20.137 - 0.332Induces G2/M arrest
Study BMCF-70.164 - 0.583Apoptosis induction

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have shown promising antimicrobial activity. The mechanism often involves inhibition of microbial DNA gyrase, which is essential for bacterial DNA replication.

Evaluation of Antimicrobial Efficacy

A range of quinoline derivatives, including those similar to this compound, were tested against various bacterial strains. The results indicated significant antimicrobial activity with low minimum inhibitory concentrations (MICs).

CompoundMIC (µg/mL)Target Organism
Compound X0.14E. coli
Compound Y0.18S. aureus

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their structural features. Key observations include:

  • Substituent Effects : The presence of specific functional groups (e.g., methoxy, morpholine) enhances biological activity.
  • Positioning of Groups : The positioning of substituents on the quinoline scaffold significantly affects potency and selectivity against cancer and microbial cells .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-(7-methoxy-4-phenylquinolin-2-yl)morpholine

InChI

InChI=1S/C20H20N2O2/c1-23-16-7-8-17-18(15-5-3-2-4-6-15)14-20(21-19(17)13-16)22-9-11-24-12-10-22/h2-8,13-14H,9-12H2,1H3

InChI Key

CKZHUGNNWROEQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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